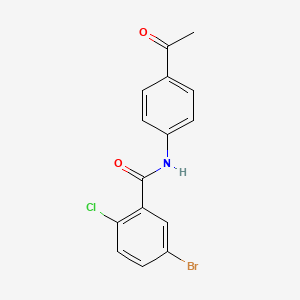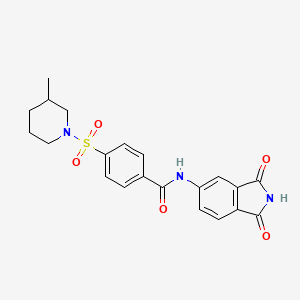![molecular formula C23H27BrN2O2 B2430591 10-(4-Bromophényl)-5,6-diméthyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadéc-1(11),3,5,7-tétraèn-12-one ; éthanol CAS No. 1797376-65-8](/img/structure/B2430591.png)
10-(4-Bromophényl)-5,6-diméthyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadéc-1(11),3,5,7-tétraèn-12-one ; éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a useful research compound. Its molecular formula is C23H27BrN2O2 and its molecular weight is 443.385. The purity is usually 95%.
BenchChem offers high-quality 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La leishmaniose, causée par les parasites Leishmania transmis par les piqûres de phlébotomes, affecte des millions de personnes dans le monde. Certains dérivés de pyrazole couplés à l'hydrazine, y compris ce composé, présentent une activité antileishmanienne puissante. Le composé 13, en particulier, a démontré une activité antipromastigote supérieure, surpassant les médicaments standards tels que la miltéfosine et l'amphotéricine B désoxycholate .
- Le paludisme, transmis par des moustiques infectés par Plasmodium, reste un problème de santé mondiale. Les dérivés de pyrazole synthétisés 14 et 15 ont montré une inhibition significative contre Plasmodium berghei in vivo. Le composé 15 a atteint une suppression impressionnante de 90,4% .
- Un dérivé de pyrazoline apparenté (4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl) benzènesulfonamide) a été étudié pour ses effets neurotoxiques. Les chercheurs ont étudié son impact sur l'activité de l'acétylcholinestérase (AChE) et les niveaux de malondialdéhyde (MDA) dans le cerveau. Des paramètres comportementaux et le potentiel de nage ont également été évalués .
- L'acide indole-3-acétique (AIA) est une hormone végétale dérivée du tryptophane. Les dérivés d'indole, y compris notre composé, peuvent avoir des effets similaires sur la croissance des plantes, le développement et les réponses aux signaux environnementaux .
Activité antileishmanienne
Propriétés antimalariques
Potentiel neurotoxique
Analogue d'hormone végétale
Mécanisme D'action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any reduction in its activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates .
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity . This inhibition disrupts the normal hydrolysis of acetylcholine, thereby affecting the transmission of nerve impulses
Biochemical Pathways
The compound’s action on AchE affects the cholinergic nervous system . This system is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AchE, the compound disrupts this system, leading to a variety of downstream effects .
Result of Action
The inhibition of AchE by the compound leads to an accumulation of acetylcholine in the nervous system . This can result in a variety of molecular and cellular effects, including changes in nerve impulse transmission and potential behavioral changes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with AchE . .
Propriétés
IUPAC Name |
6-(4-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O.C2H6O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25;1-2-3/h6-11,21,23-24H,3-5H2,1-2H3;3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNLABADUKRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2430517.png)



![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![3-Methyl-5-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)

